Superior QT Shortening Efficacy vs. Rottlerin and NS1643 in hiPSC-CMs
LUF7346 demonstrates superior functional rescue of LQTS phenotypes compared to two previously characterized hERG activators, Rottlerin and NS1643, in the same experimental system. At 30 μM, LUF7346 induced 50–70% QT interval shortening in hiPSC-derived cardiomyocytes, whereas Rottlerin and NS1643 showed substantially weaker effects under comparable conditions [1].
| Evidence Dimension | QT interval shortening in hiPSC-CMs |
|---|---|
| Target Compound Data | 50–70% QT shortening at 30 μM |
| Comparator Or Baseline | Rottlerin (weaker effect); NS1643 (weaker effect) |
| Quantified Difference | LUF7346 > Rottlerin and NS1643; exact comparator data not quantified in source |
| Conditions | Isogenic hiPSC-derived cardiomyocytes from LQTS patients; MEA recordings |
Why This Matters
For procurement, this direct comparison establishes LUF7346 as the more potent functional rescue agent among hERG activators, reducing the need for higher concentrations that may introduce off-target effects.
- [1] Sala L, Yu Z, Ward-van Oostwaard D, van Veldhoven JP, Moretti A, Laugwitz KL, Mummery CL, IJzerman AP, Bellin M. A new hERG allosteric modulator rescues genetic and drug-induced long-QT syndrome phenotypes in cardiomyocytes from isogenic pairs of patient induced pluripotent stem cells. EMBO Mol Med. 2016;8(9):1065-1081. Figure EV4. View Source
